F0F1-ATPase Inhibitory Activity: Isoapoptolidin vs. Apoptolidin (IC50 Comparison)
In a rapid F0F1-ATPase assay, isoapoptolidin exhibits an IC50 of 17 µM, which is approximately 24-fold higher than the IC50 of 0.7 µM for apoptolidin [1]. This over 10-fold reduction in potency directly correlates with the ring expansion from a 20- to 21-membered macrolide structure, demonstrating that the closed apoptolidin ring conformation is critical for high-affinity target engagement [1].
| Evidence Dimension | F0F1-ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 µM |
| Comparator Or Baseline | Apoptolidin (IC50 = 0.7 µM) |
| Quantified Difference | ≈24-fold reduced potency (10-fold minimum reduction per original report) |
| Conditions | Rapid F0F1-ATPase assay |
Why This Matters
This quantitative difference enables researchers to select isoapoptolidin as a low-potency control for mechanistic studies distinguishing ring topology contributions from inherent ATPase inhibition.
- [1] Wender, P. A.; Jankowski, O. D.; Tabet, E. A.; Seto, H. Isoapoptolidin: Structure and Activity of the Ring-Expanded Isomer of Apoptolidin. Org. Lett. 2002, 4 (22), 3819–3822. https://doi.org/10.1021/ol0266222 View Source
